molecular formula C13H21ClN2O3S B2789793 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856099-83-6

5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2789793
CAS No.: 1856099-83-6
M. Wt: 320.83
InChI Key: JCHJSCQJCJUABM-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butoxymethyl group, a cyclopentyl group, and a sulfonyl chloride group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.

    Cyclopentyl Group Addition: The cyclopentyl group can be added through a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst like aluminum chloride.

    Sulfonyl Chloride Formation: Finally, the sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents like chlorosulfonic acid and thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonyl chloride group, converting it to a sulfonamide or sulfonic acid.

    Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃), ethanol (C₂H₅OH), or thiol (RSH) can be used under basic or neutral conditions.

Major Products

    Oxidation: Butoxyacetic acid or butoxyacetaldehyde.

    Reduction: 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonamide.

    Substitution: 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonate esters or sulfonothioates.

Scientific Research Applications

5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactive sulfonyl chloride group makes it a valuable building block for creating sulfonamide-based compounds.

    Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through sulfonylation reactions, potentially altering their biological activity.

    Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride largely depends on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic and can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This can lead to the inhibition of enzyme activity or the alteration of protein function, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Similar compounds to 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride include other pyrazole derivatives with different substituents. For example:

    5-(methoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of a butoxymethyl group.

    5-(butoxymethyl)-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a phenyl group instead of a cyclopentyl group.

Properties

IUPAC Name

5-(butoxymethyl)-1-cyclopentylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O3S/c1-2-3-8-19-10-12-13(20(14,17)18)9-15-16(12)11-6-4-5-7-11/h9,11H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHJSCQJCJUABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1C2CCCC2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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